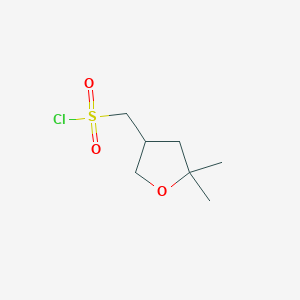
(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride typically involves the reaction of (5,5-Dimethyloxolan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the process and to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, triethylamine, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures to manage the exothermic nature of the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Aplicaciones Científicas De Investigación
(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonate esters or sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile it reacts with .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions.
Tosyl chloride: Another sulfonyl chloride with a toluene group, used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity
Uniqueness
(5,5-Dimethyloxolan-3-yl)methanesulfonyl chloride is unique due to its oxolane ring structure, which imparts specific reactivity and steric properties. This makes it particularly useful in the synthesis of complex organic molecules where such structural features are desired .
Propiedades
Número CAS |
1936563-62-0 |
|---|---|
Fórmula molecular |
C7H13ClO3S |
Peso molecular |
212.70 g/mol |
Nombre IUPAC |
(5,5-dimethyloxolan-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)3-6(4-11-7)5-12(8,9)10/h6H,3-5H2,1-2H3 |
Clave InChI |
ZAWIMJBGSDBOQH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CO1)CS(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
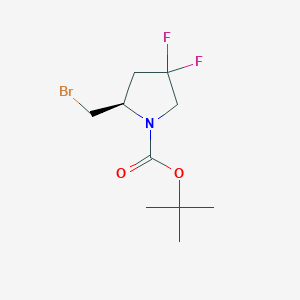
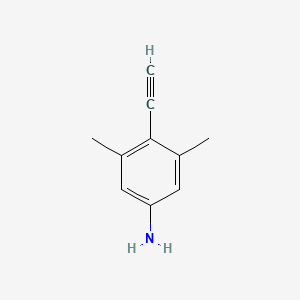
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
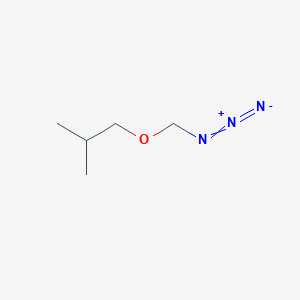
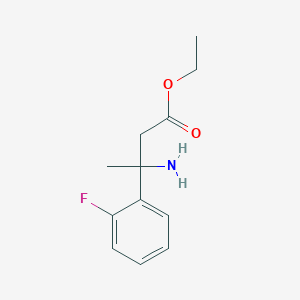
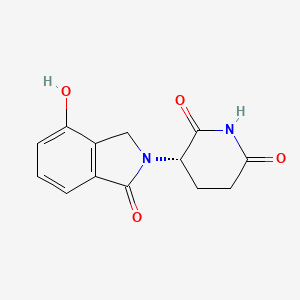
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)

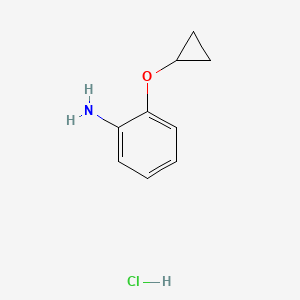
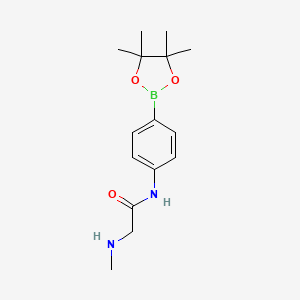


![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
